Lipophilicity (logP) Differentiates the Beta-Alaninate from the Valinate Analog and the Free-Acid Form
The measured logP of the closely related valinate analog (methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}valinate) is 2.74, whereas the predicted logP of the target beta-alaninate ester is approximately 2.2 (ALOGPS 2.1 estimate). This ~0.54 unit difference translates to an approximate 3.5-fold lower octanol/water partition coefficient for the beta-alaninate, which is expected to yield measurable improvements in aqueous solubility while retaining acceptable passive permeability . In contrast, the free carboxylic acid form (N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine) has an estimated logP of ~0.8, indicating a >20-fold reduction in lipophilicity that would likely undermine cellular uptake in whole-cell assays [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.2 (ALOGPS 2.1 estimate) |
| Comparator Or Baseline | Valinate analog: logP = 2.74 (ChemDiv experimental). Free-acid form: predicted logP ≈ 0.8 (ALOGPS 2.1 estimate) |
| Quantified Difference | ΔlogP ≈ –0.54 vs. valinate; ΔlogP ≈ +1.4 vs. free acid |
| Conditions | Octanol-water partition coefficient; logP measured for valinate via shake-flask method (ChemDiv). Estimates for target compound and free acid computed using ALOGPS 2.1 (VCCLAB). |
Why This Matters
The intermediate logP of the beta-alaninate ester places it in the preferred drug-like lipophilicity range (logP 1–3), offering a balanced profile between the excessively lipophilic valinate (potential for solubility-limited absorption) and the poorly permeable free acid.
- [1] ALOGPS 2.1, Virtual Computational Chemistry Laboratory (VCCLAB). Predicted logP for methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate ≈ 2.2; for free-acid form ≈ 0.8. View Source
